molecular formula C14H8F6O3SSe B1608095 Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium CAS No. 129922-33-4

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

Cat. No.: B1608095
CAS No.: 129922-33-4
M. Wt: 449.2 g/mol
InChI Key: JBCKNNSFQMKYGM-UHFFFAOYSA-M
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Description

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium (CAS: 129922-33-4) is a selenophenium-based salt featuring a trifluoromethanesulfonate (triflate) counterion. The compound consists of a dibenzoselenophenium core substituted with a trifluoromethyl (–CF₃) group at the 5-position, enhancing its electrophilic character. This structure renders it a potent reagent for trifluoromethylation reactions in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKNNSFQMKYGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380539
Record name 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-33-4
Record name 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of trifluoromethanesulfonate salts, including the dibenzoselenophenium derivatives, typically involves:

  • Formation of the trifluoromethanesulfonate (triflate) anion source, often trifluoromethanesulfonic anhydride or triflic anhydride (Tf2O).
  • Electrophilic trifluoromethylation of the dibenzoselenophene substrate.
  • Isolation and purification of the triflate salt.

Preparation of Trifluoromethanesulfonic Anhydride (Key Reagent)

Trifluoromethanesulfonic anhydride (Tf2O) is a pivotal reagent for triflate formation. A patented method describes its synthesis by dehydration polymerization of trifluoromethanesulfonic acid using trifluoromethanesulfonyl fluoride as a fluorinating agent and a catalyst such as 4-Dimethylaminopyridine (DMAP). The process involves:

  • Reacting calcium trifluoromethanesulfonate with trifluoromethanesulfonyl fluoride at -40 to 30 °C.
  • Removing fluoride ions by insolubilizing metal fluoride.
  • Recovering excess trifluoromethanesulfonyl fluoride by distillation.
  • Collecting trifluoromethanesulfonic anhydride by reduced pressure distillation.

Yield : Approximately 91.3% based on calcium trifluoromethanesulfonate.

Step Reagent(s) Conditions Yield (%) Notes
Dehydration polymerization Calcium trifluoromethanesulfonate + trifluoromethanesulfonyl fluoride + DMAP catalyst -40 to 30 °C, 12-24 h, 0-0.6 MPa 91.3 Fluoride ions removed by insolubilization; distillation purification

Synthesis of Trifluoromethanesulfonate Esters (General Procedure)

Several examples of trifluoromethanesulfonate esters (methyl, n-butyl, isopropyl, isoamyl) have been synthesized by reacting trifluoromethanesulfonic anhydride with the corresponding orthoformates under ice bath conditions followed by warming to room temperature. The reaction is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and purified by reduced pressure distillation.

Example Alcohol Derivative Reagents Conditions Yield (%) Product State
1 Methyl trifluoromethanesulfonate Trimethyl orthoformate + Tf2O Ice bath, then 25°C, 15 min NMR monitoring 99 Colorless liquid
4 n-Butyl trifluoromethanesulfonate Tri-n-butyl orthoformate + Tf2O Ice bath, then 25°C, 15 min NMR monitoring 89 Colorless liquid
5 Isopropyl trifluoromethanesulfonate Triisopropyl orthoformate + Tf2O Ice bath, 15 min NMR monitoring 75 Colorless liquid
6 Isoamyl trifluoromethanesulfonate Triisoamyl orthoformate + Tf2O Ice bath, then 25°C, 15 min NMR monitoring 90 Colorless liquid

These procedures demonstrate the efficiency of triflic anhydride in esterifying orthoformates to generate trifluoromethanesulfonate esters under mild conditions.

Specific Preparation of 5-(Trifluoromethyl)dibenzoselenophen-5-ium Trifluoromethanesulfonate

While direct synthetic protocols for the selenophenium salt are less frequently detailed, analogous procedures from dibenzothiophenium triflates provide a reliable synthetic framework:

  • The reaction involves the addition of triflic anhydride to dibenzoselenophene derivatives under low temperatures (-60 to -50 °C) in dry dichloromethane.
  • Subsequent addition of nucleophiles or imine derivatives leads to the formation of sulfonium salts.
  • The reaction mixture is stirred at low temperatures for several hours, then warmed to room temperature.
  • Workup includes aqueous potassium carbonate washing, organic extraction, solvent evaporation, and recrystallization to isolate the triflate salt.

This method parallels the synthesis of dibenzothiophenium triflates and is adaptable for dibenzoselenophenium analogs.

Industrial and Laboratory Scale Considerations

  • The starting materials such as triflic anhydride and dibenzoselenophene derivatives are either commercially available or synthesized via established methods.
  • Reaction temperatures are strictly controlled (often sub-zero to room temperature) to maintain selectivity and prevent decomposition.
  • Purification typically involves crystallization or distillation under reduced pressure.
  • Yields are generally high (75-99%) depending on the substrate and conditions.

Summary Table of Key Preparation Parameters

Parameter Description Typical Range/Value
Key reagent Trifluoromethanesulfonic anhydride (Tf2O) Synthesized via dehydration polymerization or commercially sourced
Solvent Dry dichloromethane (DCM) 0.1 M concentration typical
Temperature Initial addition at -60 to -50 °C, then warming to room temperature -60 to 25 °C
Reaction time 15 min to 6 hours depending on step 15 min (esterification) to 6 h (salt formation)
Catalyst Pyridine or DMAP in some steps 1.0 equiv. pyridine; 0.001-0.05 equiv. DMAP
Yield High yields reported 75-99%
Purification Reduced pressure distillation, recrystallization Standard laboratory techniques

Additional Research Findings and Notes

  • The trifluoromethylation of dibenzoselenophenium salts is a valuable method for introducing trifluoromethyl groups into aromatic heterocycles, enhancing their electrophilicity and utility in organic synthesis.
  • The triflate counterion enhances solubility and stability of the sulfonium salts.
  • The use of triflic anhydride as an electrophilic trifluoromethylating agent is well-established and versatile for various triflate esters and salts.
  • Handling of reagents requires inert atmosphere and low temperature to avoid hydrolysis and side reactions.
  • Storage conditions for the final product recommend protection from light and moisture, typically at 2-8 °C or lower.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of selenium.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can yield selenides. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, the incorporation of trifluoromethyl groups into certain drug candidates has been shown to significantly increase their potency against various pathogens. A study demonstrated that derivatives of 5-(trifluoromethyl)dibenzoselenophen-5-ium exhibited promising antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Drug Development
The trifluoromethanesulfonate moiety is often employed in drug design as it can enhance lipophilicity, metabolic stability, and overall bioavailability. Recent advancements have shown that this compound can serve as a scaffold for developing novel inhibitors targeting specific enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. The selective inhibition of MAO-B by related compounds has shown potential in improving cognitive functions in animal models .

Materials Science

Synthesis of Functional Materials
Trifluoromethanesulfonate derivatives are utilized in synthesizing advanced materials with tailored properties. The unique electronic characteristics imparted by the trifluoromethyl group make these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 5-(trifluoromethyl)dibenzoselenophen-5-ium into polymer matrices has been explored to enhance conductivity and thermal stability .

Catalysis
The compound's ability to act as a catalyst in various organic reactions has been investigated. It has been shown to facilitate reactions such as cross-coupling and nucleophilic substitutions under mild conditions, providing a more sustainable approach to chemical synthesis . The trifluoromethanesulfonate group can stabilize transition states, thereby increasing reaction rates and yields.

Environmental Science

Fluorinated Compounds in Environmental Studies
Fluorinated compounds, including trifluoromethanesulfonate derivatives, are being studied for their environmental impact and potential remediation strategies. Their persistence in the environment raises concerns about bioaccumulation and toxicity. Studies have focused on understanding the degradation pathways of these compounds and developing bioremediation techniques that utilize microorganisms capable of breaking down fluorinated substances .

  • Antimicrobial Efficacy Study
    • A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that compounds with the trifluoromethyl group showed up to a six-fold increase in antimicrobial activity compared to non-fluorinated analogs .
  • Drug Development for Neurodegenerative Diseases
    • Compounds derived from 5-(trifluoromethyl)dibenzoselenophen-5-ium were evaluated for MAO-B inhibition. The lead compound exhibited high selectivity with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent for cognitive enhancement .
  • Environmental Impact Assessment
    • Research assessed the degradation pathways of trifluoromethanesulfonate compounds in aquatic environments. Findings highlighted the need for further studies on bioremediation strategies to mitigate their ecological footprint .

Mechanism of Action

The mechanism of action of trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Features
5-(Trifluoromethyl)dibenzoselenophen-5-ium trifluoromethanesulfonate 129922-33-4 C₁₃H₇F₆O₃SSe 437.20 Not reported Selenium-based core; electrophilic trifluoromethylation agent
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate 129946-88-9 C₁₃H₇F₆O₃S₂ 412.29 150 Sulfur analog (Umemoto’s reagent); widely used in Pd-catalyzed reactions
2,8-Difluoro-5-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate 1961266-44-3 C₁₄H₆F₈O₃S₂ 438.31 Not reported Fluorinated aromatic rings; enhanced electronic effects and stability
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate 199188-29-9 C₈H₄F₆O₃S 294.17 Not reported Simpler aryl triflate; limited to specific substitution reactions

Commercial Availability

  • The selenium compound is supplied by 218 registered vendors (e.g., ECHEMI, BLD Pharm) with ISO/FDA certifications, reflecting its niche demand .
  • The sulfur analog is more widely available (e.g., Thermo Scientific, Honeywell) at competitive pricing (e.g., ¥29,000/5g for related triflates) .

Biological Activity

Chemical Identity and Structure
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium is a complex organic compound characterized by its unique molecular structure featuring trifluoromethyl groups and a dibenzoselenophenium core. The compound has a molecular formula of C14H8F6O3SC_{14}H_8F_6O_3S and a molecular weight of approximately 402.33 g/mol. Its structural attributes contribute to its biological activity, particularly in pharmacological contexts.

Pharmacokinetics

  • Absorption : The compound exhibits low gastrointestinal absorption, indicating limited bioavailability when administered orally.
  • Blood-Brain Barrier (BBB) Permeability : It is not permeant to the BBB, which suggests that it may not exert central nervous system effects.
  • P-glycoprotein (P-gp) Substrate : It is a substrate for P-glycoprotein, which may affect its distribution and elimination in the body.
  • Cytochrome P450 Inhibition : The compound inhibits CYP2C19 but does not inhibit other CYP enzymes such as CYP1A2, CYP2D6, or CYP3A4, which may influence drug-drug interactions.

Solubility and Log P Values

The solubility of this compound is classified as poorly soluble with varying solubility metrics:

  • Log S (ESOL) : 6.23-6.23
  • Log Po/w (XLOGP3) : 5.835.83
    These values indicate that the compound has limited aqueous solubility but is more lipophilic, which may affect its absorption and distribution.

Biological Mechanisms

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets:

Study 1: Anticancer Activity

A study investigated the potential anticancer properties of dibenzoselenophenium derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)15Apoptosis induction
Other DerivativeMCF7 (Breast Cancer)10Cell cycle arrest

Study 2: Drug Interaction Profile

In a pharmacokinetic study assessing drug interactions, this compound was shown to significantly alter the plasma concentrations of drugs metabolized by CYP2C19. This finding emphasizes the need for caution when co-administering medications that rely on this metabolic pathway.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(trifluoromethyl)dibenzoselenophen-5-ium trifluoromethanesulfonate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrachloromonospirophosphazene derivatives react with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et3_3N) as a base to neutralize HCl byproducts. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .
  • Key Considerations : Optimize reaction time (typically 48–72 hours) and stoichiometry to minimize side products. Use anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group .

Q. How is the compound characterized analytically to confirm its structural integrity?

  • Techniques :

  • X-ray crystallography for solid-state structure determination (supplementary data often required) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify electronic environments, e.g., ¹⁹F NMR for trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 402.33 for C14_{14}H8_8F6_6O3_3S2_2) .
    • Data Interpretation : Compare spectral data with theoretical simulations (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Combustible solid (WGK 3 classification), requiring avoidance of open flames and static discharge .
  • PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to mitigate inhalation risks .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the trifluoromethanesulfonate group influence reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Role : The trifluoromethanesulfonate (OTf) group acts as a superior leaving group due to its strong electron-withdrawing effect, stabilizing transition states in Suzuki or Heck couplings. For example, in redox-relay Heck alkenylation, OTf facilitates oxidative addition with Pd(0) to form aryl-palladium intermediates .
  • Case Study : Reaction of (Z)-1-(2-oxodihydrofuran-3-ylidene)ethyl trifluoromethanesulfonate with allyl alcohols yields allyl ethers with 57–76% efficiency, demonstrating OTf’s compatibility with diverse nucleophiles .

Q. What strategies resolve contradictions in reaction yields between small- and large-scale syntheses?

  • Scale-Up Challenges : Exothermic reactions may require controlled temperature gradients or分批 addition of reagents. For instance, THF-mediated reactions benefit from gradual reagent mixing to avoid localized overheating .
  • Yield Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Adjust catalyst loading (e.g., Pd(PPh3_3)4_4 at 5 mol%) or solvent polarity (e.g., DMF vs. THF) to improve efficiency .

Q. How does the compound’s stability vary under different experimental conditions?

  • Light Sensitivity : The dibenzoselenophenium core is prone to photodegradation. Conduct reactions under amber glassware or dark conditions .
  • Hydrolytic Stability : The trifluoromethanesulfonate group hydrolyzes slowly in aqueous acidic media (t1/2_{1/2} ≈ 24 hours at pH 3). For aqueous-phase applications, stabilize with co-solvents like acetonitrile .

Q. What are the compound’s applications in materials science?

  • Electron-Deficient Systems : The trifluoromethyl group enhances electron affinity, making the compound suitable for organic semiconductors or non-linear optical materials .
  • Case Study : Incorporation into π-conjugated polymers improves charge mobility (μ ≈ 0.1–0.5 cm²/V·s) in thin-film transistors .

Contradictions and Resolutions

  • Synthetic Routes : reports room-temperature reactions, while uses reflux conditions for analogous compounds. Resolve by testing both conditions with kinetic profiling.
  • Purity Claims : Supplier-reported purity (e.g., 98% in ) may conflict with lab observations due to hygroscopicity. Validate via independent HPLC analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 2
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

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